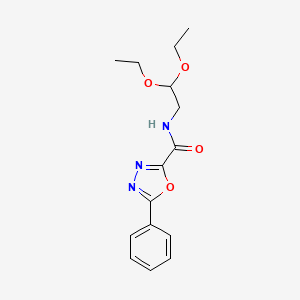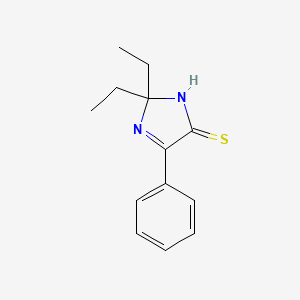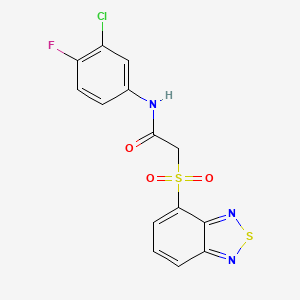
N-(2,2-diethoxyethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-diethoxyethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide: is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a phenyl group, often using a phenyl halide and a base.
Attachment of the N-(2,2-diethoxyethyl) group: This can be done by reacting the oxadiazole derivative with a suitable alkylating agent, such as 2,2-diethoxyethyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the ethoxy groups.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the carboxamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, bases, and acids are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,2-diethoxyethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound varies depending on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways.
Electronic Applications: In materials science, its electronic properties are utilized in the design of semiconductors and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1,3,4-oxadiazole-2-carboxamide: Lacks the N-(2,2-diethoxyethyl) group, which may affect its solubility and reactivity.
N-(2,2-diethoxyethyl)-1,3,4-oxadiazole-2-carboxamide: Lacks the phenyl group, which may influence its electronic properties and biological activity.
Uniqueness
- The presence of both the phenyl group and the N-(2,2-diethoxyethyl) group in N-(2,2-diethoxyethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C15H19N3O4/c1-3-20-12(21-4-2)10-16-13(19)15-18-17-14(22-15)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19) |
InChI Key |
GJBFQHAKCYKLNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNC(=O)C1=NN=C(O1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methoxy-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B11436129.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11436144.png)
![6-methyl-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436145.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11436149.png)
![N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11436152.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11436159.png)
![4-(4-Chlorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11436169.png)
![3-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436175.png)

![N-(3-benzyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridin-8-yl)propanamide](/img/structure/B11436197.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11436210.png)
![2-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11436218.png)
![2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436226.png)

